molecular formula C9H9ClOS B1581062 S-Chloroacetyl-p-mercaptotoluene CAS No. 24197-66-8

S-Chloroacetyl-p-mercaptotoluene

Cat. No.: B1581062
CAS No.: 24197-66-8
M. Wt: 200.69 g/mol
InChI Key: PZCWLOADIZFERQ-UHFFFAOYSA-N
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Description

S-Chloroacetyl-p-mercaptotoluene: is an organic compound with the chemical formula C9H9ClOS S-(4-methylphenyl) chloroethanethioate . This compound is typically a colorless to light yellow liquid. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound generally begins with p-mercaptotoluene and chloroacetyl chloride .

  • Reaction Conditions: The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

  • Industrial Production Methods: On an industrial scale, the reaction is performed in a controlled environment to ensure the purity and yield of the product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones can be formed.

  • Reduction Products: Alcohols and thiols are common reduction products.

  • Substitution Products: A wide range of substituted compounds can be synthesized, depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-Chloroacetyl-p-mercaptotoluene is used as an intermediate in the synthesis of other chemical compounds. Biology: It is used in the study of enzyme inhibition and as a reagent in biochemical assays. Medicine: Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism by which S-Chloroacetyl-p-mercaptotoluene exerts its effects depends on the specific application. In biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby preventing the enzyme from catalyzing its reaction. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

  • p-Chloroacetophenone: Similar in structure but lacks the thiol group.

  • S-Chloroacetylbenzene: Similar but has a different aromatic ring structure.

  • p-Mercaptophenol: Similar but lacks the acetyl group.

Uniqueness: S-Chloroacetyl-p-mercaptotoluene is unique due to the presence of both the chloroacetyl and thiol groups, which provide distinct chemical reactivity and biological activity compared to its similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

S-(4-methylphenyl) 2-chloroethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c1-7-2-4-8(5-3-7)12-9(11)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCWLOADIZFERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304598
Record name S-Chloroacetyl-p-mercaptotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24197-66-8
Record name NSC166433
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166433
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-Chloroacetyl-p-mercaptotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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